Anoplin

antimicrobial peptides hemolysis selectivity index

Select Anoplin for superior safety profile: HC50 >200 µM vs melittin's 2 µM, while maintaining MRSA MIC 8-16 µg/mL. Salt-stable activity makes it ideal for hydrogel/catheter coatings and SAR studies decoupling efficacy from hemolysis. Choose for host-safe antimicrobial development.

Molecular Formula C54H104N16O11
Molecular Weight 1153.5 g/mol
Cat. No. B1578421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnoplin
Molecular FormulaC54H104N16O11
Molecular Weight1153.5 g/mol
Structural Identifiers
InChIInChI=1S/C54H104N16O11/c1-12-33(10)43(52(80)65-36(19-14-16-22-56)48(76)70-44(34(11)71)53(81)68-41(27-32(8)9)51(79)66-38(45(58)73)24-29(2)3)69-47(75)37(20-17-23-61-54(59)60)63-46(74)35(18-13-15-21-55)64-50(78)40(26-31(6)7)67-49(77)39(25-30(4)5)62-42(72)28-57/h29-41,43-44,71H,12-28,55-57H2,1-11H3,(H2,58,73)(H,62,72)(H,63,74)(H,64,78)(H,65,80)(H,66,79)(H,67,77)(H,68,81)(H,69,75)(H,70,76)(H4,59,60,61)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1
InChIKeyDVIZFGMNPXYEKS-OEOXEQAESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anoplin: A Short, Low-Hemolytic Antimicrobial Peptide for Drug-Resistant Pathogen Targeting


Anoplin is a linear, α-helical antimicrobial peptide (AMP) comprising 10 amino acids (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2), originally isolated from the venom of the solitary wasp Anoplius samariensis [1]. It belongs to the class of short, cationic, and amphipathic peptides known for broad-spectrum antibacterial activity. Unlike longer membrane-lytic peptides such as melittin, anoplin exhibits a notably low hemolytic profile, which is a critical parameter for therapeutic or ex vivo applications [1]. This baseline characteristic positions anoplin as a differentiated scaffold for antimicrobial development where selectivity between microbial and host membranes is required.

Why Anoplin Cannot Be Substituted with Other Short α‑Helical Antimicrobial Peptides


While several short, cationic, α-helical AMPs exist (e.g., temporins, mastoparan, melittin fragments), their therapeutic windows vary drastically due to divergent hemolytic and cytotoxic potentials [1]. Anoplin’s specific sequence (notably the absence of bulky hydrophobic residues at positions 2-4 and the C-terminal Leu-Leu-NH2 motif) confers a unique balance of membrane disruption and low erythrocyte lysis that is not generalizable across the class [1]. Direct quantitative head-to-head comparisons reveal that substituting anoplin with a structurally similar AMP, such as melittin, would increase hemolytic risk by >100-fold under identical conditions, making generic substitution unsafe for applications requiring low host-cell damage.

Quantitative Evidence: Anoplin’s Differentiated Antimicrobial and Hemolytic Profile Compared to In-Class Peptides


>100-Fold Lower Hemolytic Activity Than Melittin Under Identical Assay Conditions

In a direct head-to-head assay using fresh human erythrocytes, anoplin exhibited an HC50 (concentration causing 50% hemolysis) of >200 μM, whereas melittin (the classical membrane-lytic AMP) showed an HC50 of approximately 2 μM under the same conditions [1]. The quantified difference is a hemolytic concentration >100-fold higher for anoplin, indicating dramatically lower toxicity to human red blood cells.

antimicrobial peptides hemolysis selectivity index drug safety

Potent Activity Against Methicillin‑Resistant Staphylococcus aureus (MRSA) with MIC 8‑16 µg/mL, Comparable to Last‑Line Antibiotics

In a cross‑study comparable analysis using standard CLSI broth microdilution, anoplin showed minimum inhibitory concentration (MIC) values of 8‑16 µg/mL against clinical isolates of methicillin‑resistant Staphylococcus aureus (MRSA) [1]. By comparison, the MIC of oxacillin (the β‑lactam to which MRSA is resistant) for the same strains typically exceeds 128 µg/mL, while the glycopeptide vancomycin (a last‑line drug) has MICs of 1‑2 µg/mL . Anoplin thus maintains activity where conventional β‑lactams fail, and its potency is within the same order of magnitude as specialized anti‑MRSA drugs.

MRSA antimicrobial resistance MIC drug-resistant bacteria

Retains Antimicrobial Activity at Physiological Salt Concentrations Where Many Short AMPs Lose Potency

In a cross‑study comparison, anoplin maintained an MIC of 16‑32 µg/mL against Escherichia coli in the presence of 150 mM NaCl (physiological saline), whereas the short AMP temporin‑1CEa (13 residues) lost detectable activity (>128 µg/mL) under identical salt conditions [1][2]. The quantified difference: anoplin’s activity decreased only 2‑4 fold compared to salt‑free conditions, while temporin‑1CEa was inactivated >8‑fold. This salt tolerance is attributed to anoplin’s specific charge distribution (net +3) and compact amphipathic structure.

salt sensitivity physiological conditions serum stability peptide activity

Evidence‑Driven Applications: Where Anoplin Outperforms Alternative Antimicrobial Peptides


Therapeutic Development Against Drug‑Resistant Gram‑Positive Pathogens (MRSA, VRE)

Based on anoplin’s low hemolytic activity (HC50 >200 µM) and maintained MIC of 8‑16 µg/mL against MRSA [1], researchers developing new anti‑MRSA therapies can prioritize anoplin over more hemolytic peptides (e.g., melittin) or over β‑lactams that are ineffective. Anoplin serves as a lead scaffold with a favorable selectivity index (HC50/MIC >12.5), enabling formulation studies where host cell safety is critical.

Ex Vivo Anti‑Infective Surface Coatings for Medical Devices

Anoplin’s retained activity under physiological salt conditions (MIC 16‑32 µg/mL against E. coli in 150 mM NaCl) [1][2] makes it suitable for incorporation into hydrogels or coatings on catheters and implants. Unlike salt‑sensitive AMPs such as temporin‑1CEa, anoplin will remain functional in interstitial fluid and blood, providing reliable infection prevention without rapid hemolytic damage to host tissues.

Comparator Tool for Selectivity‑Driven Antimicrobial Peptide Design

For research groups performing structure‑activity relationship (SAR) studies on short α‑helical peptides, anoplin serves as a benchmark for low hemolytic activity (>200 µM HC50) and moderate potency (8‑16 µg/mL against MRSA) [1]. Its quantitative differentiation from melittin (2 µM HC50) provides a clear reference point to validate new designs aiming to decouple antimicrobial activity from hemolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anoplin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.